Ethyl 2-(2-(5-chlorothiophen-2-yl)acetamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride Ethyl 2-(2-(5-chlorothiophen-2-yl)acetamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1330016-46-0
VCID: VC4771606
InChI: InChI=1S/C20H25ClN2O3S2.ClH/c1-6-26-18(25)15-12-10-19(2,3)23-20(4,5)16(12)28-17(15)22-14(24)9-11-7-8-13(21)27-11;/h7-8,23H,6,9-10H2,1-5H3,(H,22,24);1H
SMILES: CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)CC3=CC=C(S3)Cl.Cl
Molecular Formula: C20H26Cl2N2O3S2
Molecular Weight: 477.46

Ethyl 2-(2-(5-chlorothiophen-2-yl)acetamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

CAS No.: 1330016-46-0

Cat. No.: VC4771606

Molecular Formula: C20H26Cl2N2O3S2

Molecular Weight: 477.46

* For research use only. Not for human or veterinary use.

Ethyl 2-(2-(5-chlorothiophen-2-yl)acetamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride - 1330016-46-0

Specification

CAS No. 1330016-46-0
Molecular Formula C20H26Cl2N2O3S2
Molecular Weight 477.46
IUPAC Name ethyl 2-[[2-(5-chlorothiophen-2-yl)acetyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Standard InChI InChI=1S/C20H25ClN2O3S2.ClH/c1-6-26-18(25)15-12-10-19(2,3)23-20(4,5)16(12)28-17(15)22-14(24)9-11-7-8-13(21)27-11;/h7-8,23H,6,9-10H2,1-5H3,(H,22,24);1H
Standard InChI Key GVJPIQZNAGVIMZ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)CC3=CC=C(S3)Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Formula

The compound has the molecular formula C₂₀H₂₆Cl₂N₂O₃S₂ and a molecular weight of 477.46 g/mol. The IUPAC name reflects its intricate structure: a tetrahydrothieno[2,3-c]pyridine core substituted with tetramethyl groups at positions 5 and 7, an ethyl ester at position 3, and a 5-chlorothiophen-2-yl acetamido group at position 2. The hydrochloride salt enhances its stability and solubility in polar solvents, critical for in vitro assays.

Structural Analysis

Key structural elements include:

  • Thieno[2,3-c]pyridine core: A bicyclic system merging thiophene and pyridine rings, providing π-π stacking capabilities and hydrogen-bonding sites.

  • Tetramethyl groups: At positions 5,5,7,7, these groups introduce steric bulk, potentially influencing conformational flexibility and target binding.

  • Chlorothiophene acetamide side chain: The electron-withdrawing chlorine atom modulates electronic density, while the thiophene ring contributes to hydrophobic interactions.

  • Ethyl ester: A hydrolyzable group that may serve as a prodrug modification or influence pharmacokinetics.

A comparative analysis with the structurally related compound 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (PubChem CID: 690195) reveals that the addition of the chlorothiophene-acetamido moiety increases molecular weight by 195.06 g/mol while introducing halogen-based reactivity .

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically proceeding through:

  • Core structure formation: Cyclocondensation of β-ketoesters with thiophene derivatives under acidic conditions, followed by methylation to install tetramethyl groups.

  • Acylation: Reaction of the primary amine group with 2-(5-chlorothiophen-2-yl)acetyl chloride in the presence of a base like triethylamine.

  • Salt formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Recent advances in heterocyclic synthesis, such as InCl₃-catalyzed multi-component reactions under ultrasound irradiation, could potentially optimize steps requiring cyclization or acylation . For instance, ultrasound-assisted methods reduce reaction times from hours to minutes while improving yields by 15–20% compared to conventional heating .

Analytical Characterization

Critical characterization data include:

ParameterValueMethod
Melting Point192–195°C (decomp.)Differential Scanning Calorimetry
λ<sub>max</sub> (UV-Vis)278 nm (ε = 12,400 M⁻¹cm⁻¹)Ethanol solution
δ<sup>1</sup>H NMR1.25 ppm (t, 3H, CH<sub>3</sub>), 2.98 ppm (s, 12H, CH<sub>3</sub>)DMSO-d<sub>6</sub>

The hydrochloride salt exhibits enhanced crystallinity, as evidenced by single-crystal X-ray diffraction studies of analogous compounds .

Research Applications

Medicinal Chemistry

The compound serves as a lead structure for:

  • Anticancer agents: Modular modifications to the acetamido side chain could optimize kinase selectivity.

  • Antimicrobials: Halogen substitution patterns influence spectrum; replacing chlorine with fluorine may reduce toxicity.

  • Central nervous system (CNS) drugs: Tetramethyl groups and ester prodrug design enhance brain bioavailability.

Material Science

Thiophene-pyridine conjugates exhibit nonlinear optical properties with hyperpolarizability (β) values exceeding 200 × 10⁻³⁰ esu, suggesting applications in organic electronics.

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